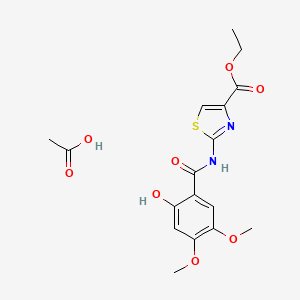![molecular formula C11H7N3 B14061820 Pyrido[2,3-F]quinoxaline CAS No. 231-21-0](/img/structure/B14061820.png)
Pyrido[2,3-F]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family These compounds are characterized by a fused ring system consisting of a benzene ring and a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-F]quinoxaline typically involves condensation reactions of aromatic 1,2-diamino compounds with 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines as intermediates . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as the base at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amino groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amino-substituted derivatives. Substitution reactions can lead to a variety of functionalized this compound derivatives .
Applications De Recherche Scientifique
Pyrido[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Pyrido[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells. The compound may also interact with other cellular targets, such as DNA and proteins, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-F]quinoxaline can be compared with other similar compounds, such as quinoxaline and pyrido[2,3-b]pyrazine. While all these compounds share a common fused ring system, this compound is unique due to its specific ring fusion pattern and the presence of additional nitrogen atoms in the ring structure . This unique structure contributes to its distinct chemical and biological properties.
List of Similar Compounds
- Quinoxaline
- Pyrido[2,3-b]pyrazine
- Pyrido[3,4-b]pyrazine
These compounds have similar core structures but differ in their specific ring fusion patterns and substituents, leading to variations in their chemical reactivity and biological activities .
Propriétés
Numéro CAS |
231-21-0 |
|---|---|
Formule moléculaire |
C11H7N3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
pyrido[2,3-f]quinoxaline |
InChI |
InChI=1S/C11H7N3/c1-2-8-3-4-9-11(10(8)13-5-1)14-7-6-12-9/h1-7H |
Clé InChI |
LMKOGFPNETZZTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC=CN=C3C=C2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


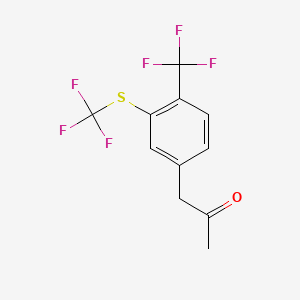
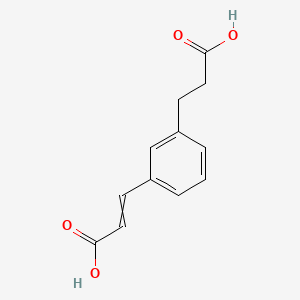
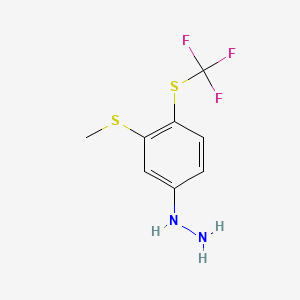

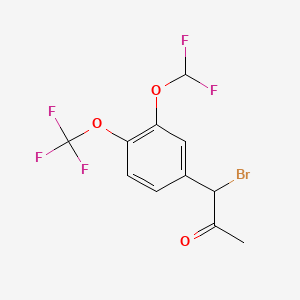
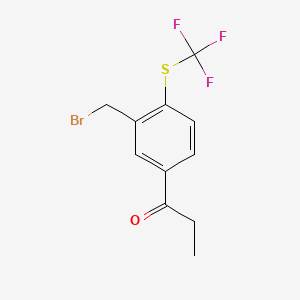

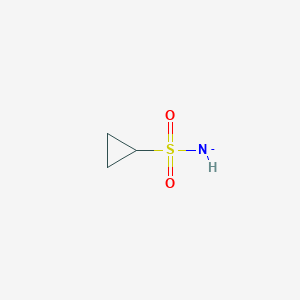
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

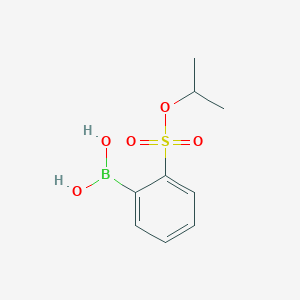
![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)

